Rodatristat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rodatristat is a potent inhibitor of tryptophan hydroxylase 1 (TPH1) and TPH2, with IC50 values of 33 nM and 7 nM, respectively . It shows robust reduction of intestinal serotonin (5-HT) levels in mice . It is currently in Phase IIb development for the treatment of pulmonary arterial hypertension (PAH) .

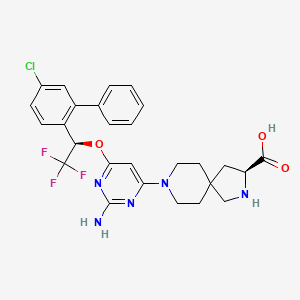

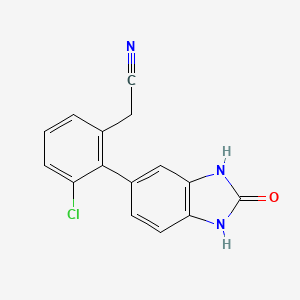

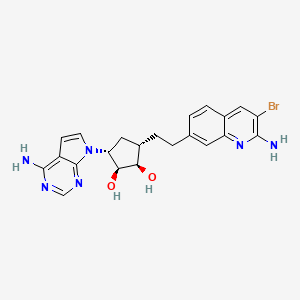

Molecular Structure Analysis

Rodatristat has a molecular formula of C27H27ClF3N5O3 . Its exact mass is 561.18 and its molecular weight is 561.990 . The 2D structure of Rodatristat can be found in the IUPHAR/BPS Guide to Pharmacology .

Chemical Reactions Analysis

Rodatristat ethyl targets peripheral serotonin (5HT) biosynthesis . In healthy subjects, maximal reductions in plasma and urine 5-HIAA (a biomarker of 5HT levels) were achieved by 7 days of Rodatristat ethyl treatment . Doses of ≥300 mg BID achieved 40% reduction in urine 5-HIAA associated with efficacy in rat monocrotaline and SUGEN hypoxia PAH models .

Physical And Chemical Properties Analysis

Rodatristat has a molecular formula of C27H27ClF3N5O3 and a molecular weight of 561.98 . It is a potent tryptophan hydroxylase 1 (TPH1) and TPH2 inhibitor .

Wissenschaftliche Forschungsanwendungen

Treatment of Pulmonary Arterial Hypertension (PAH)

Rodatristat Ethyl is being studied as a potential treatment for PAH . A dose-ranging, randomized, double-blind, placebo-controlled, multicenter study evaluated the effect of Rodatristat Ethyl from baseline on pulmonary vascular resistance as measured at right heart catheterization . The study enrolled patients in the USA, Canada, and Europe .

Reduction of Peripheral Serotonin

Rodatristat targets peripheral serotonin (5HT) biosynthesis and is in Phase IIb development for PAH . Upregulated 5HT signaling in the lung drives pulmonary artery smooth muscle cell proliferation and vascular remodeling in PAH .

Inhibition of Tryptophan Hydroxylase (TPH)

Rodatristat (KAR5417) inhibits both isoforms of L-Tryptophan hydroxylase (TPH) . The TPH enzymes are responsible for the biosynthesis of 5-HT . TPH1 is expressed by intestinal enterochromaffin cells where most peripheral 5-HT is formed, and THP2 is exclusively expressed in the CNS and generates 5-HT in the brain .

Treatment of Essential Hypertension

Rodatristat Ethyl is being studied for the treatment of essential hypertension that is actively treated .

Reduction of Serotonin Biosynthesis

Rodatristat achieved dose-dependent reductions in serotonin synthesis in healthy subjects . A target 40% reduction associated with efficacy in rat PAH models was achieved by day 7 for RE doses ≥300mg BID .

Safety and Tolerability in Clinical Trials

Rodatristat has been evaluated for safety, tolerability, and pharmacokinetics after repeated oral daily dosing . It was generally well tolerated and achieved meaningful reductions in serotonin biosynthesis, supporting progression to Phase 2 studies in PAH .

Wirkmechanismus

Rodatristat

, also known as KAR5417 , is a potent inhibitor of tryptophan hydroxylase 1 (TPH1) and TPH2 . Here is an overview of its mechanism of action:

Target of Action

Rodatristat primarily targets tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2) . These enzymes play a crucial role in the biosynthesis of serotonin, a neurotransmitter that regulates various physiological processes.

Mode of Action

Rodatristat interacts with TPH1 and TPH2, inhibiting their activity . This inhibition results in a robust reduction of serotonin levels, particularly in the intestines .

Biochemical Pathways

By inhibiting TPH1 and TPH2, Rodatristat disrupts the serotonin biosynthesis pathway

Pharmacokinetics

It is known that rodatristat is orally administered .

Result of Action

The primary molecular effect of Rodatristat’s action is a decrease in serotonin levels . This can lead to various cellular effects, given the role of serotonin in numerous physiological processes.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-8-[2-amino-6-[(1R)-1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClF3N5O3/c28-17-6-7-18(19(12-17)16-4-2-1-3-5-16)23(27(29,30)31)39-22-13-21(34-25(32)35-22)36-10-8-26(9-11-36)14-20(24(37)38)33-15-26/h1-7,12-13,20,23,33H,8-11,14-15H2,(H,37,38)(H2,32,34,35)/t20-,23+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSPHKJFQDEABI-NZQKXSOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(NC2)C(=O)O)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC12C[C@H](NC2)C(=O)O)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)C5=CC=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClF3N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rodatristat | |

CAS RN |

1673568-73-4 |

Source

|

| Record name | Rodatristat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1673568734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RODATRISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D8378G2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B608222.png)

![N-[2-(2-{4-[(R)-(2-methyl-2H-tetrazol-5-yl)(phenyl)methyl]piperazine-1-carbonyl}pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B608230.png)

![(r)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone](/img/structure/B608235.png)

![(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B608236.png)

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)

![3-Bromo-4-[2-fluoro-4-[[4-oxo-2-[[2-(pyridin-2-yl)ethyl]amino]-1,3-thiazol-5-(4H)ylidene]methyl]phenoxy]benzonitrile](/img/structure/B608243.png)